molecular formula C18H16N4O2S B2420953 N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-78-5

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2420953
CAS No.: 872701-78-5
M. Wt: 352.41
InChI Key: AXTIAXIZOYSNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. This molecule features a pyridazine core linked via a sulfanyl acetamide bridge to a 3-methoxyphenyl group, a structural motif commonly investigated for its potential biological activities. Heterocyclic compounds containing pyridazine and pyridine rings are extensively studied in drug discovery due to their diverse interactions with biological targets . Specifically, pyridazinone derivatives, which are structurally related to this compound, have been explored in various therapeutic contexts . This product is provided for research purposes to investigate its potential physicochemical and biological properties. It is intended for use in assay development, high-throughput screening, and as a building block in the synthesis of more complex molecules for drug discovery programs. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Ensure all laboratory handling and safety protocols are strictly followed.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-24-15-6-2-5-14(10-15)20-17(23)12-25-18-8-7-16(21-22-18)13-4-3-9-19-11-13/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTIAXIZOYSNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazin-3-yl Sulfanyl Intermediate Synthesis

The pyridazin-3-yl sulfanyl moiety is constructed via a palladium-catalyzed cross-coupling reaction. Source highlights the use of 2-bromo-pyridin-3-yl derivatives as starting materials, which undergo Suzuki-Miyaura coupling with pyridazine boronic esters. For example, 6-bromopyridazin-3-amine reacts with pyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a tetrahydrofuran (THF)/water mixture (3:1) at 80°C for 12 hours, yielding 6-(pyridin-3-yl)pyridazin-3-amine. Subsequent thiolation is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under reflux, converting the amine to a thiol group.

Key Reaction Conditions:

Step Reagents/Catalysts Solvent Temperature Time Yield
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ THF/H₂O 80°C 12 h 72–78%
Thiolation Lawesson’s Reagent Toluene 110°C 6 h 85%

N-(3-Methoxyphenyl)Acetamide Preparation

The acetamide fragment is synthesized through a two-step process:

  • Acetylation of 3-Methoxyaniline : 3-Methoxyaniline reacts with acetyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA), to form N-(3-methoxyphenyl)acetamide.
  • Bromination : The α-position of the acetamide is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation by AIBN (azobisisobutyronitrile).

Optimization Note: Excess NBS (1.2 equiv) and rigorous exclusion of moisture are critical to prevent hydrolysis of the bromoacetamide intermediate.

Final Coupling and Functionalization

The convergent coupling of the pyridazin-3-yl sulfanyl intermediate with bromoacetamide is achieved via nucleophilic thiol-alkylation. Sodium hydride (NaH) in dry dimethylformamide (DMF) deprotonates the thiol group, enabling displacement of the bromide ion at 50°C for 4 hours.

Mechanistic Insight:
The reaction proceeds through an SN2 mechanism, where the sulfur nucleophile attacks the electrophilic α-carbon of the bromoacetamide. Steric hindrance from the pyridazine and pyridine rings necessitates elevated temperatures to overcome kinetic barriers.

Yield Enhancement Strategies:

  • Use of anhydrous DMF to prevent thiol oxidation.
  • Slow addition of NaH to control exothermicity.
  • Post-reaction quenching with ammonium chloride to stabilize the product.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3). Characterization employs:

  • ¹H NMR : Key peaks include δ 8.9 ppm (pyridazine H), δ 7.4–6.8 ppm (aromatic H), and δ 3.8 ppm (methoxy group).
  • LC-MS : Molecular ion peak at m/z 383.1 [M+H]⁺ confirms molecular weight.

Purity Assessment:
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) achieves >98% purity, as reported in source.

Challenges and Mitigation Strategies

Thiol Oxidation During Coupling

The sulfanyl group is prone to oxidation during storage and reaction. Solutions include:

  • Conducting reactions under nitrogen atmosphere.
  • Adding reducing agents like tris(2-carboxyethyl)phosphine (TCEP).

Byproduct Formation in Amidation

Competitive over-acetylation is minimized by using acetyl chloride in stoichiometric amounts and low temperatures (0–5°C).

Comparative Analysis of Alternative Routes

Alternative synthetic pathways evaluated in literature:

  • Mitsunobu Reaction : Attempts to couple pyridazine-thiol with hydroxyacetamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine resulted in lower yields (45–50%) due to side reactions.
  • Direct Sulfur Insertion : Reaction of pyridazine with thiourea followed by alkylation showed poor regioselectivity (<30% yield).

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of compounds similar to N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide in combating malaria. In a virtual screening study, a library of compounds was designed targeting falcipain-2, an enzyme crucial for the survival of Plasmodium falciparum. Two compounds demonstrated significant in vitro activity with IC50 values of 2.24 μM and 4.98 μM, indicating that modifications to the pyridazine and sulfonamide structures could yield potent antimalarial agents .

Antifungal Activity

The compound has also been evaluated for antifungal properties. A series of pyridine-sulfonamide derivatives were synthesized and tested against various strains of Candida and other fungi. Some derivatives showed MIC values ≤ 25 µg/mL, outperforming standard treatments like fluconazole. The structural components of this compound may contribute to its efficacy against fungal pathogens .

Anticancer Potential

The compound's structural analogs have been studied for their anticancer properties, particularly in modulating protein kinase activity. In vitro assays indicated that certain derivatives could inhibit cell proliferation in cancer cell lines by targeting specific kinases involved in cell cycle regulation. This suggests a promising avenue for developing novel cancer therapeutics based on the compound's scaffold .

Summary of Applications

Application AreaDescriptionKey Findings
Antimalarial Targeting falcipain-2 enzymeCompounds showed IC50 values of 2.24 μM and 4.98 μM
Antifungal Effective against Candida speciesMIC values ≤ 25 µg/mL, superior to fluconazole
Anticancer Inhibition of protein kinasesModulates cell cycle activity, promising for cancer treatment

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)thioacetamide: Similar structure but with a thioacetamide group instead of sulfanylacetamide.

Uniqueness

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of the sulfanylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Biological Activity

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, a compound with potential therapeutic applications, exhibits various biological activities. This article reviews its synthesis, biological evaluations, and potential mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S and features a complex structure that includes a methoxyphenyl group, a pyridazinyl moiety, and a sulfanyl acetamide linkage. Its structural characteristics are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent modifications to introduce the methoxyphenyl and sulfanyl groups. Detailed synthetic routes can be found in patent literature that outlines various methods for creating similar derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives of pyridazinones have shown promising results as inhibitors of cancer cell proliferation. These compounds often target specific pathways involved in tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityInhibitory effects on cancer cell lines ,
Protein Tyrosine Phosphatase InhibitionIC50 values indicating potent inhibition
Antimicrobial EffectsPotential activity against bacterial strains

The proposed mechanisms of action for this compound include:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have been shown to inhibit PTPs, which play a critical role in various signaling pathways associated with cancer and diabetes .
  • Modulation of Apoptotic Pathways : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.

Case Studies

Several case studies have demonstrated the effectiveness of related compounds in preclinical settings:

  • Study on PTP1B Inhibition : A derivative was evaluated for its ability to inhibit PTP1B, showing an IC50 value of 4.48 µM, indicating significant inhibitory potency. Docking studies revealed key interactions with amino acids in the binding site, suggesting a strong binding affinity .
  • Antitumor Efficacy : In vivo studies on similar pyridazinone derivatives indicated reduced tumor growth in xenograft models, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing derivatives of N-(3-methoxyphenyl)acetamide with pyridazine sulfanyl moieties?

  • Methodological Answer : The synthesis typically involves substitution, reduction, and condensation reactions. For example, describes a three-step protocol:

Substitution : Reacting halogenated nitrobenzene derivatives with alcohols (e.g., 2-pyridinemethanol) under alkaline conditions.

Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines.

Condensation : Employing condensing agents (e.g., DCC or EDCI) to couple intermediates with cyanoacetic acid or thiol-containing heterocycles.
Critical parameters include pH control during substitution (pH 9–11) and stoichiometric ratios of reducing agents (e.g., Fe:HCl = 1:2.5) .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on:

  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c with cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å) for unambiguous bond-length and angle determination .
  • Spectroscopic techniques :
  • NMR : Chemical shifts for methoxy (δ 3.8–4.0 ppm) and sulfanyl (δ 2.5–3.0 ppm) groups.
  • HRMS : Exact mass matching (e.g., [M+H]+ calculated for C₁₈H₁₆N₃O₂S: 338.0932) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of pyridazine-sulfanyl acetamide derivatives?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict reaction pathways (e.g., sulfur nucleophilicity in pyridazine rings).
  • Reaction path search : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and byproducts, reducing trial-and-error experimentation .
  • Case Study : highlights ICReDD’s approach, where computational screening of 50+ solvent systems improved yields by 20% for similar sulfanyl couplings.

Q. What strategies resolve discrepancies in crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • Data Triangulation : Compare X-ray data (e.g., dihedral angles between pyridazine and phenyl rings = 12.5°) with NMR-derived NOE correlations and DFT-optimized geometries.
  • Error Sources :
  • Thermal motion : High B-factors (>5 Ų) in crystal structures may distort bond lengths.
  • Solvent effects : NMR shifts in DMSO vs. CDCl₃ can mask true conformational states .
  • Resolution : Use low-temperature crystallography (100 K) and solvent-free NMR (solid-state) for consistency .

Q. How do modifications to the pyridazine ring affect biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
ModificationActivity TrendRationale
Pyridin-3-yl High binding affinityπ-π stacking with kinase ATP pockets
4-Fluorophenyl Reduced solubilityIncreased hydrophobicity
Methoxy groups Enhanced metabolic stabilityBlocking CYP450 oxidation sites
  • Experimental Design :

Synthesize analogs via ’s protocol.

Test in enzyme inhibition assays (e.g., IC₅₀ for EGFR kinase).

Validate with molecular docking (AutoDock Vina) against PDB:1M17 .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up pyridazine-sulfanyl acetamide synthesis, and how are they addressed?

  • Challenges :

  • Low yields (<40%) in condensation steps due to steric hindrance.
  • Purification difficulties from polar byproducts (e.g., unreacted cyanoacetic acid).
    • Solutions :
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield (55%) .
  • Chromatography optimization : Use reverse-phase C18 columns with acetonitrile/water gradients (5→95% over 30 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.